molecular formula C13H12O3S B1603691 (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone CAS No. 647833-69-0

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone

Cat. No. B1603691
CAS RN: 647833-69-0
M. Wt: 248.3 g/mol
InChI Key: BTUPEJTUQDUUKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl aromatic rings are connected via a C( O)—C methanone bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone” include a boiling point of 340.6°C at 760 mmHg and a melting point of 73-76°C . The compound is a solid at room temperature .

Mechanism of Action

Target of Action

The primary target of (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone, also known as PHT, is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

PHT interacts with tubulin by binding to the colchicine site, thereby inhibiting tubulin polymerization . This interaction disrupts the formation and stability of microtubules, leading to cell cycle arrest in the G2/M phase . The disruption of microtubule dynamics impairs essential cellular processes, such as cell division and intracellular transport, ultimately leading to cell death .

Biochemical Pathways

The inhibition of tubulin polymerization by PHT affects the cell cycle, specifically causing arrest in the G2/M phase . This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation . Additionally, PHT triggers apoptosis, a form of programmed cell death . The induction of apoptosis involves a series of biochemical events leading to characteristic cell changes and death .

Pharmacokinetics

Similar compounds have shown potent cytotoxic activity in different tumor cell lines, with ic50 values in the nanomolar range This suggests that PHT may have good bioavailability and effective cellular uptake

Result of Action

The molecular and cellular effects of PHT’s action include the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis . These effects result in the inhibition of cell proliferation and the death of affected cells . In the context of cancer cells, this leads to a reduction in tumor growth and size .

Advantages and Limitations for Lab Experiments

The advantages of using (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone in lab experiments include its potent and selective antagonism of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, its effects on other neurotransmitter systems and its potential for abuse and addiction are some of the limitations that need to be considered while using this compound.

Future Directions

There are several future directions for the research on (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone. One of the areas of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and chronic pain. Another direction is to study its effects on the developing brain, as it has been shown to affect neurodevelopmental processes. Further research is also needed to understand its mechanisms of action and its interactions with other neurotransmitter systems.

Scientific Research Applications

(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone has been primarily used in scientific research to study its effects on the central nervous system. It has been found to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. It has also been shown to interact with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.

properties

IUPAC Name

(4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUPEJTUQDUUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620848
Record name (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

647833-69-0
Record name (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.7 ml of tin tetrachloride were added to a solution of 2.3 g of 3-methoxy-thiophene and 3.4 g of 4-methoxybenzoyl chloride in 50 ml of dichloromethane while cooling in ice. The mixture was stirred at room temp. overnight. For workup, 75 ml of 2 hydrochloric acid were added and the mixture was extracted three times with dichloromethane. The combined organic phases were washed twice with each of 2 N sodium carbonate solution and water, and then the solvent was removed in vacuo, and the crude product was purified by column filtration (SiO2, ethyl acetate/n-heptane=1:2). The product with the molecular weight of 248.3 (C13H12O3S), MS (Cl): 249 (M+H+) was obtained.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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